3-(Cyclohexyloxy)aniline

Description

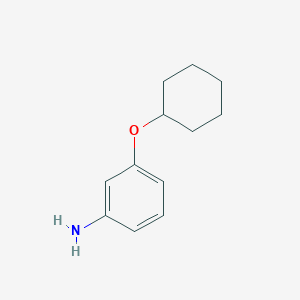

3-(Cyclohexyloxy)aniline is an aromatic amine with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol. Its structure comprises an aniline group substituted with a cyclohexyl ether moiety at the meta position (Figure 1). This compound is used in pharmaceutical and agrochemical synthesis due to its amine functionality and lipophilic cyclohexyl group, which enhances membrane permeability .

| Property | Value |

|---|---|

| CAS Number | 160796-90-7 (hydrochloride salt) |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| LogP (Partition Coefficient) | ~3.56 (predicted) |

| Polar Surface Area (PSA) | 35.25 Ų |

Properties

IUPAC Name |

3-cyclohexyloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZOUVTVISNAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109421-10-5 | |

| Record name | 3-(cyclohexyloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexyloxy)aniline typically involves the nucleophilic substitution of a halogenated aromatic compound with a cyclohexyloxy group. One common method is the reaction of 3-nitroaniline with cyclohexanol in the presence of a suitable catalyst, followed by reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of

Biological Activity

3-(Cyclohexyloxy)aniline, an aromatic amine, has garnered attention in biochemical research due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables illustrating key research findings.

Chemical Structure and Properties

This compound features a cyclohexyloxy group attached to an aniline ring. This configuration influences its reactivity and interaction with biological targets. The compound is often synthesized through the alkylation of aniline derivatives, allowing for various modifications that can enhance its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor by binding to active sites, thereby modulating enzymatic activity. Such interactions can lead to various biological effects, including:

- Inhibition of Enzyme Activity: By blocking enzyme active sites, the compound can impede metabolic pathways.

- Antimicrobial Effects: Some studies suggest that it exhibits antimicrobial properties, potentially inhibiting microbial growth.

- Induction of Apoptosis: Research indicates the compound may induce apoptosis in certain cancer cell lines.

Inhibitory Activity on Enzymes

Research has highlighted the inhibitory effects of this compound on various enzymes. A notable study demonstrated its potential as a soluble epoxide hydrolase (sEH) inhibitor, showcasing low nanomolar activity against recombinant human sEH. The compound's structural features contribute to its binding affinity and selectivity.

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| This compound | 1.3 ± 0.05 | Potent sEH inhibitor |

| 2-Bromo-3-(cyclohexyloxy)aniline | 80 | Effective in biochemical assays |

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound derivatives. One study reported that modifications to the cyclohexyloxy group enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship (SAR).

| Modification | EC50 (nM) | Cancer Cell Line |

|---|---|---|

| Cyclohexyl group | 1500 | MV4-11 |

| Methoxy substitution | <6 | Various |

Comparison with Similar Compounds

2-(Cyclohexyloxy)aniline

3-(Cyclopentyloxy)aniline

3-(1,1,2,2-Tetrafluoroethoxy)aniline

3-(Trifluoromethyl)aniline

Comparison with Functional Group Derivatives

3-(Cyclohexyloxy)aniline Hydrochloride

3-[(Cyclohexanesulfonyl)methyl]aniline

- CAS : 1184212-16-5 .

- Molecular Formula: C₁₃H₁₉NO₂S.

- Key Differences: Sulfonyl group introduces polarity (higher PSA: ~75 Ų) and hydrogen-bonding capacity. Potential use in protease inhibitors due to sulfone reactivity .

Research Findings and Trends

- Steric Effects : Ortho-substituted derivatives (e.g., 2-(Cyclohexyloxy)aniline) show reduced reactivity in electrophilic substitution due to steric hindrance .

- Electronic Effects : Para-substituted analogs (e.g., 4-(Cyclohexyloxy)aniline) exhibit enhanced resonance stabilization, favoring applications in stable drug formulations .

- Fluorination : Fluorinated derivatives (e.g., 3-(Tetrafluoroethoxy)aniline) are prioritized in CNS drug development for improved blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.